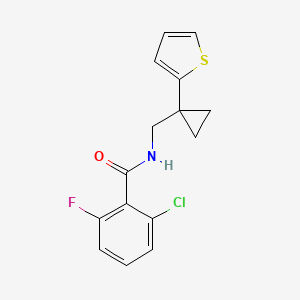

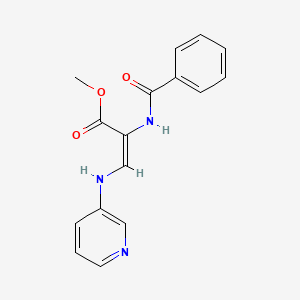

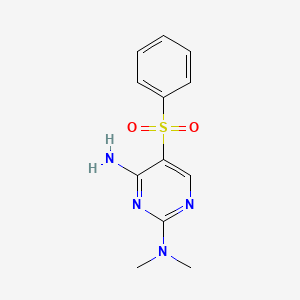

![molecular formula C19H17N3O2S B2415784 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-43-1](/img/structure/B2415784.png)

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of a compound in high yield in the reaction between tryptamine and naproxen .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound was reported as C17H14N3O2Cl, with a melting point of 211–213°C .

Scientific Research Applications

Potential Cannabinoid Receptor Activity

Research has identified compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide with potential cannabinoid receptor activity. These compounds, including thiazolylindoles and a benzimidazole, have been seized as pure compounds and are novel in the designer drug market (Westphal et al., 2015).

Synthesis and Drug Discovery

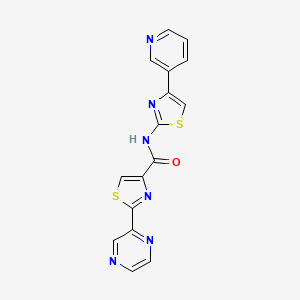

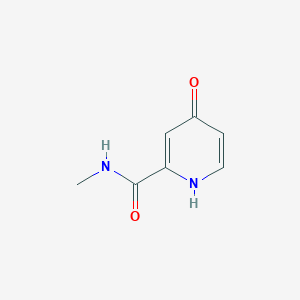

The compound has been involved in synthesis studies for the development of new chemical entities. For instance, its derivatives have been synthesized through reactions involving benzothiazole and indole derivatives, providing a range of compounds that could serve as potential building blocks in drug discovery (Nassiri & Milani, 2020).

Photochemical Cyclization

Studies have also explored the photochemical cyclization of related compounds, leading to the synthesis of benzo[a]carbazoles. This process involves the use of CuBr2 to prompt transformations under conditions that traditional methods may not realize, indicating a potential route for synthesizing complex cyclic structures (Li et al., 2015).

Building Blocks in Medicinal Chemistry

The benzo[d]thiazole moiety, a component of this compound, is widely used in synthetic and medicinal chemistry. It is a part of many compounds and drugs with various bioactivities. Research has focused on synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, showing the versatility of this chemical structure in medicinal applications (Durcik et al., 2020).

Antimicrobial Activity

There have been studies on the synthesis of novel derivatives of the compound or its analogs with potential antimicrobial activity. For instance, research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, derivatives of the compound , demonstrated potential antifungal activity, highlighting its application in developing antimicrobial agents (Narayana et al., 2004).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound may interact with its targets to induce cell apoptosis and inhibit cell division.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .

Result of Action

A similar compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or other rapidly dividing cells.

Future Directions

Given the diverse pharmacological properties of indole derivatives and their potential biological activities, it is of great interest to synthesize hybrid molecules that combine these properties . Therefore, future research could focus on the synthesis and evaluation of similar compounds for their potential therapeutic applications.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-22-10-14(13-4-2-3-5-16(13)22)17(23)9-20-19(24)12-6-7-15-18(8-12)25-11-21-15/h2-8,10-11,17,23H,9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRJQIVGAVKLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)

![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)

![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)

![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)